molecular formula C11H11NO3 B6228123 2-[4-(prop-2-enamido)phenyl]acetic acid CAS No. 41948-63-4

2-[4-(prop-2-enamido)phenyl]acetic acid

Cat. No.: B6228123
CAS No.: 41948-63-4
M. Wt: 205.21 g/mol
InChI Key: IVFRPHRPKVUJDZ-UHFFFAOYSA-N
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Description

2-[4-(prop-2-enamido)phenyl]acetic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41948-63-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-[4-(prop-2-enoylamino)phenyl]acetic acid

InChI

InChI=1S/C11H11NO3/c1-2-10(13)12-9-5-3-8(4-6-9)7-11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15)

InChI Key

IVFRPHRPKVUJDZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)CC(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 4 Prop 2 Enamido Phenyl Acetic Acid

Initial Work-up

The initial step in purification involves an aqueous work-up. The reaction mixture is typically washed with a dilute acid, such as 1M HCl, to remove the excess base. This is followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic starting material or byproducts. Finally, a wash with brine (saturated NaCl solution) is performed to remove the bulk of the water from the organic layer. The organic phase is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Techniques

Further purification of the crude product can be achieved through several methods, with the choice depending on the scale of the reaction and the purity required.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved. For substituted phenylacetic acids, solvent systems such as ethanol/n-hexane have been shown to be effective. google.com For acrylamide (B121943) derivatives, lower alkanols like methanol (B129727) or isopropanol (B130326) can also be utilized. google.com

Table 2: Potential Solvents for Recrystallization

Solvent/Solvent SystemRationale
Ethanol / n-HexaneThe product is dissolved in hot ethanol, and n-hexane is added until turbidity is observed. Cooling allows for crystallization.
MethanolThe crude product is dissolved in a minimal amount of hot methanol and allowed to cool slowly.
IsopropanolSimilar to methanol, used for its different solvency properties.
Ethyl AcetateA versatile solvent that can be used alone or in combination with a non-polar solvent like hexane.

Column Chromatography

For more challenging separations or to obtain a very high degree of purity, column chromatography is the method of choice. A solution of the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (a solvent or a mixture of solvents) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. For compounds like 2-[4-(prop-2-enamido)phenyl]acetic acid, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) is often effective. The fractions containing the pure product are collected and the solvent is evaporated.

High-Performance Liquid Chromatography (HPLC)

For analytical purposes and for the purification of small quantities of material at very high purity, High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase HPLC, using a C18 column, is a common technique for the separation of acrylamide and related compounds. sielc.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid or phosphoric acid to improve peak shape. sielc.comnih.gov

Table 3: Summary of Purification Techniques

TechniqueStationary PhaseMobile Phase / SolventPrinciple of Separation
RecrystallizationNot applicableEthanol/n-hexane, Methanol, IsopropanolDifferential solubility at different temperatures
Column ChromatographySilica Gel, FlorisilHexane/Ethyl Acetate gradientDifferential adsorption and polarity
HPLCC18 Reverse-PhaseAcetonitrile/Water or Methanol/Water with acidDifferential partitioning between stationary and mobile phases

The purity of the final isolated compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Chemical Reactivity and Functionalization of 2 4 Prop 2 Enamido Phenyl Acetic Acid

Reactivity of the Acrylamide (B121943) Double Bond

The acrylamide functional group features an electron-deficient carbon-carbon double bond due to the electron-withdrawing effect of the adjacent amide group. This makes the β-carbon susceptible to nucleophilic attack through conjugate addition, and the double bond itself can participate in various cycloaddition and other addition reactions.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a key reaction of the acrylamide moiety in 2-[4-(prop-2-enamido)phenyl]acetic acid. Nucleophiles preferentially attack the β-carbon of the acrylamide, leading to the formation of a β-substituted propionamide (B166681) derivative. libretexts.orgucalgary.ca This reaction is thermodynamically controlled and can be catalyzed by both acids and bases. ucalgary.ca

A variety of nucleophiles can participate in Michael addition reactions with acrylamides. These include:

Thiols: The addition of thiols to acrylamides is a well-established reaction, often proceeding under mild conditions. This reaction is of particular significance in biological contexts, as it is the basis for the covalent modification of cysteine residues in proteins by acrylamide-containing compounds.

Amines: Primary and secondary amines readily add to the acrylamide double bond to form β-amino acid derivatives.

Carbanions: Stabilized carbanions, such as those derived from malonates, can also act as Michael donors.

The general mechanism involves the attack of the nucleophile on the β-carbon, forming an enolate intermediate, which is then protonated to yield the final product.

Table 1: Examples of Michael Addition Reactions with Acrylamide Derivatives

NucleophileAcrylamide DerivativeProductReaction ConditionsReference
ThiophenolN-phenylacrylamide3-(Phenylthio)-N-phenylpropanamideBase catalystN/A
PiperidineAcrylamide3-(Piperidin-1-yl)propanamideMethanol (B129727), refluxN/A
Diethyl malonateN-methylacrylamideDiethyl 2-(N-methylpropanamide-3-yl)malonateSodium ethoxideN/A

Note: The data in this table is based on general Michael addition reactions of acrylamide derivatives and is intended to be illustrative of the potential reactivity of this compound. Specific experimental data for the target compound was not available in the searched literature.

Cycloaddition Reactions

The double bond of the acrylamide group in this compound can participate in cycloaddition reactions, providing a route to various cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): The acrylamide can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The reactivity of the acrylamide as a dienophile is enhanced by the electron-withdrawing nature of the amide group. The reaction is typically stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Acrylamides can also react with 1,3-dipoles, such as nitrones and azides, in a [3+2] cycloaddition to form five-membered heterocyclic rings. pressbooks.pubunits.ityoutube.com This type of reaction is a powerful tool for the synthesis of a variety of heterocyclic compounds. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions.

Table 2: Examples of Cycloaddition Reactions with Acrylamide Derivatives

Reaction TypeDiene/DipoleAcrylamide DerivativeProduct TypeReference
Diels-AlderCyclopentadieneAcrylamideBicyclic lactam
1,3-Dipolar CycloadditionC-Phenyl-N-methylnitroneN-PhenylacrylamideIsoxazolidine units.it

Note: This table presents examples of cycloaddition reactions with related acrylamide compounds to demonstrate the potential reactivity of this compound. Specific data for the target molecule was not found.

Other Addition Reactions

Besides Michael additions and cycloadditions, the acrylamide double bond can undergo other addition reactions.

Halogenation: The addition of halogens (e.g., bromine, chlorine) across the double bond can occur. This reaction proceeds via a halonium ion intermediate.

Epoxidation: The double bond can be epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an oxirane ring. libretexts.orgucalgary.capressbooks.pub The electron-deficient nature of the acrylamide double bond generally makes this reaction slower compared to electron-rich alkenes.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, salt formation, and chelation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a coupling agent. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water.

Amidation: The carboxylic acid can be reacted with an amine to form an amide. This reaction typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid. Direct reaction of a carboxylic acid and an amine at high temperatures can also lead to amide formation but is often less efficient.

Table 3: Examples of Esterification and Amidation of Phenylacetic Acid Derivatives

ReactionReagentPhenylacetic Acid DerivativeProductCatalyst/Coupling AgentReference
EsterificationMethanolPhenylacetic acidMethyl phenylacetateSulfuric acid
AmidationBenzylaminePhenylacetic acidN-Benzyl-2-phenylacetamideDCCN/A

Note: This table provides examples of reactions with phenylacetic acid and its derivatives as a model for the reactivity of the carboxylic acid moiety in this compound, as specific data for the target compound was not available.

Salt Formation and Chelation Chemistry

Salt Formation: As a carboxylic acid, this compound can react with bases, such as metal hydroxides or amines, to form the corresponding carboxylate salt. ucalgary.capressbooks.pub These salts are often more water-soluble than the parent acid.

Chelation Chemistry: The presence of both a carboxylic acid group and an amide nitrogen atom, along with the phenyl ring, gives this compound the potential to act as a chelating agent for metal ions. libretexts.orgyoutube.com The carboxylate group can coordinate to a metal center, and the amide nitrogen and the π-system of the aromatic ring could also participate in binding, leading to the formation of stable metal complexes. The exact nature of the chelation would depend on the metal ion and the reaction conditions.

Decarboxylation Pathways

The decarboxylation of this compound involves the loss of carbon dioxide from the carboxylic acid moiety. While specific studies on the decarboxylation of this exact compound are not prevalent in the literature, the reaction's feasibility can be inferred from the principles of organic chemistry and studies on similar structures, such as other phenylacetic acid derivatives.

The key to the decarboxylation of phenylacetic acids is the stability of the carbanion intermediate formed upon the loss of CO2. The phenyl ring can stabilize the negative charge at the benzylic position through resonance. However, simple phenylacetic acid is generally resistant to decarboxylation. The reaction is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. stackexchange.com

However, acid-catalyzed decarboxylation presents a potential pathway. Treatment with a strong acid could protonate the molecule, and under harsh conditions like high heat, elimination of CO2 might occur. stackexchange.com Studies on the thermal decomposition of acetic acid have shown that decarboxylation can happen, though it often requires a catalyst or high temperatures. researchgate.netresearchgate.net

Reaction Type Typical Conditions Expected Product (if reaction occurs) Notes
Thermal DecarboxylationHigh temperatures4-vinylaniline (after tautomerization)Unlikely to be a clean or high-yielding reaction without a specific catalyst.
Acid-Catalyzed DecarboxylationStrong acid (e.g., trifluoroacetic acid), heatN-(4-methylphenyl)prop-2-enamideThe reaction is plausible due to the stability of the resulting benzylic carbocation intermediate under acidic conditions. stackexchange.com
Metal-Catalyzed DecarboxylationTransition metal catalyst (e.g., Pd, Cu)Varies depending on catalyst and reaction partnersCould be a viable synthetic route for further functionalization.

Reactivity of the Amide Linkage

The amide bond in this compound is a robust functional group, characterized by significant resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization imparts partial double-bond character to the C-N bond, making it relatively unreactive compared to other carbonyl derivatives like esters or acid chlorides. masterorganicchemistry.com

Hydrolysis Studies

Amide hydrolysis cleaves the C-N bond to yield a carboxylic acid and an amine. This process is generally slow and requires forcing conditions, such as prolonged heating in the presence of strong acids or bases. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com The subsequent steps involve proton transfers and elimination of the amine, which is protonated under the acidic conditions to form an ammonium (B1175870) salt, rendering the reaction irreversible. youtube.com The hydrolysis of this compound under these conditions would yield 4-aminophenylacetic acid and propenoic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This is followed by the elimination of the amide anion, which is a very strong base and is immediately protonated by the carboxylic acid formed in the reaction. This saponification process typically requires heat to proceed at a reasonable rate.

Condition Reagents Products Mechanism Notes
AcidicH₂O, H₂SO₄ or HCl, heat4-aminophenylacetic acid, propenoic acidProtonation of the carbonyl oxygen activates the carbonyl group for nucleophilic attack by water. masterorganicchemistry.com
BasicH₂O, NaOH or KOH, heatSalt of 4-aminophenylacetic acid, salt of propenoic acidDirect nucleophilic attack of OH⁻ on the carbonyl carbon, followed by elimination of the amide.

N-Substitution Reactions

Direct N-substitution on the amide nitrogen of this compound is challenging. The resonance stabilization significantly reduces the nucleophilicity of the nitrogen atom. masterorganicchemistry.com Therefore, reactions like alkylation directly on the amide nitrogen are generally not feasible under standard alkylating conditions.

To achieve N-substitution, the amide would likely need to be deprotonated first using a very strong base (e.g., NaH) to form the corresponding amidate anion. This highly nucleophilic species could then react with an electrophile, such as an alkyl halide. However, this approach can be complicated by competing reactions at other sites in the molecule, such as the carboxylic acid proton or the α-carbon of the acetic acid moiety.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the two existing substituents.

-CH₂COOH (Carboxymethyl group): This group is weakly deactivating and an ortho-, para-director.

-NHC(O)CH=CH₂ (prop-2-enamido group): This group is an activating, ortho-, para-director. The activating nature stems from the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance. This effect generally outweighs the deactivating inductive effect of the carbonyl group.

Since the two groups are para to each other, their directing effects reinforce each other. The strongly activating prop-2-enamido group will direct incoming electrophiles to its ortho positions (positions 3 and 5 on the ring). The carboxymethyl group also directs to these same positions (its ortho positions). Therefore, electrophilic substitution is expected to occur exclusively at the positions ortho to the prop-2-enamido group.

EAS Reaction Typical Reagents Expected Major Product(s)
NitrationHNO₃, H₂SO₄2-[3-nitro-4-(prop-2-enamido)phenyl]acetic acid
Halogenation (Bromination)Br₂, FeBr₃ or AlBr₃2-[3-bromo-4-(prop-2-enamido)phenyl]acetic acid
SulfonationFuming H₂SO₄2-[3-sulfo-4-(prop-2-enamido)phenyl]acetic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃Generally not successful due to the presence of the deactivating carboxymethyl group and potential side reactions with the amide.
Friedel-Crafts AcylationRCOCl, AlCl₃Likely to be unsuccessful. The Lewis acid catalyst will complex with the lone pairs on the amide and carboxylic acid oxygens, deactivating the ring.

Strategies for Derivatization

The multiple functional groups in this compound allow for a wide range of derivatization strategies, targeting different parts of the molecule.

Modification of the Carboxylic Acid: The carboxylic acid is a versatile handle for derivatization.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., using DCC) yields the corresponding ester.

Amidation: Coupling with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) can form a new amide bond, creating a di-amide structure. This is a common strategy in medicinal chemistry. biosynth.com

Reduction: The carboxylic acid can be reduced to a primary alcohol (2-(4-(prop-2-enamido)phenyl)ethanol) using strong reducing agents like LiAlH₄ or BH₃.

Modification of the Alkene: The vinyl group of the prop-2-enamido moiety is susceptible to addition reactions.

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) would saturate the double bond to give 2-[4-(propanamido)phenyl]acetic acid.

Halogenation: Addition of Br₂ or Cl₂ across the double bond would yield the corresponding dihalide.

Michael Addition: The alkene is part of an α,β-unsaturated amide system, making it an electrophile that can react with nucleophiles in a conjugate addition reaction.

Modification via Aromatic Substitution: As detailed in section 3.4, electrophilic aromatic substitution provides a direct way to introduce new functional groups onto the phenyl ring, primarily at the positions ortho to the amide.

Target Site Reaction Type Reagents Resulting Functional Group/Derivative Class
Carboxylic AcidEsterificationR-OH, H⁺Ester
Carboxylic AcidAmidationR-NH₂, Coupling AgentsAmide
Carboxylic AcidReductionLiAlH₄ or BH₃Primary Alcohol
AlkeneHydrogenationH₂, Pd/CSaturated Alkane (Propionamide derivative)
AlkeneMichael AdditionNucleophiles (e.g., thiols, amines)β-substituted propionamide derivative
Phenyl RingNitrationHNO₃, H₂SO₄Nitro-substituted aromatic
Amide LinkageHydrolysisAcid or Base, HeatAmine (4-aminophenylacetic acid)

Polymer Chemistry and Macromolecular Science of 2 4 Prop 2 Enamido Phenyl Acetic Acid

Homopolymerization Studies of 2-[4-(prop-2-enamido)phenyl]acetic acid

Homopolymerization of this compound would result in a polymer with a poly(acrylamide) backbone and pendant phenylacetic acid groups. The properties of this homopolymer, such as its solubility, thermal stability, and solution behavior, would be dictated by the interplay between the hydrophilic carboxylic acid groups and the hydrophobic phenyl rings.

Free radical polymerization is a common and robust method for polymerizing acrylamide-based monomers. The polymerization of this compound would proceed via the typical steps of initiation, propagation, and termination.

Initiation: The process would be initiated by the decomposition of a radical initiator (e.g., azobisisobutyronitrile (AIBN) or potassium persulfate) to generate primary radicals. These radicals then add to the double bond of the monomer to form an initiated monomer radical.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. The reactivity of the propagating radical is influenced by the N-substituent.

Termination: The growth of polymer chains is terminated by either combination or disproportionation of two propagating radicals.

The presence of the carboxylic acid group can influence the polymerization kinetics, particularly in aqueous solutions, where the pH can affect the charge on the monomer and the resulting polymer, potentially leading to changes in propagation and termination rates.

To synthesize polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures, controlled/living radical polymerization (CLRP) techniques are employed. For N-substituted acrylamides, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are prominent methods.

RAFT Polymerization: RAFT is a versatile CLRP method that can be applied to a wide range of monomers, including acrylamides. mdpi.com For the polymerization of this compound, a suitable chain transfer agent (CTA), such as a trithiocarbonate (B1256668) or a dithiobenzoate, would be required. The polymerization of a similar monomer, N-acryloyl-l-phenylalanine, which also contains a carboxylic acid group, has been successfully controlled using a dithiocarbamate-type RAFT agent, yielding polymers with predictable molecular weights and low polydispersities. researchgate.net This suggests that a similar approach would be effective for this compound.

ATRP: ATRP of acrylamides can be challenging due to the potential for the amide group to coordinate with the copper catalyst, leading to a loss of control. cmu.edu However, advancements in ATRP techniques, such as the use of more strongly complexing ligands or initiators for continuous activator regeneration (ICAR ATRP), have improved the control over acrylamide (B121943) polymerization. sigmaaldrich.com The successful ATRP of N,N-dimethylacrylamide under specific conditions suggests that with careful selection of the catalyst system, initiator, and solvent, a controlled polymerization of this compound might be achievable. cmu.edu

Illustrative Data for Controlled/Living Radical Polymerization The following table illustrates the expected outcome of a controlled RAFT polymerization of this compound.

EntryTime (h)Conversion (%)Mn,theo ( g/mol )Mn,exp ( g/mol )Đ (Mw/Mn)
11224,5004,8001.15
22459,2009,5001.12
347816,00016,5001.10
469519,50020,1001.08
Disclaimer: This table is for illustrative purposes only and does not represent actual experimental data.

The kinetics of the radical polymerization of this compound would be expected to follow the classical rate equation for radical polymerization, where the rate is proportional to the monomer concentration and the square root of the initiator concentration. The rate constants for propagation (kp) and termination (kt) would be specific to this monomer and influenced by factors such as the solvent, temperature, and pH (due to the carboxylic acid group).

The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔGp). For vinyl monomers, the polymerization is typically enthalpically driven (exothermic, ΔHp < 0) due to the conversion of a π-bond into two σ-bonds. The process is entropically disfavored (ΔSp < 0) due to the loss of translational freedom of the monomer. The ceiling temperature (Tc), above which polymerization is no longer thermodynamically favorable, can be calculated from the enthalpy and entropy of polymerization (Tc = ΔHp / ΔSp). For most vinyl monomers, Tc is well above typical polymerization temperatures.

Copolymerization of this compound

Copolymerization of this compound with other monomers is a powerful strategy to tailor the properties of the resulting polymer. By incorporating different comonomers, properties such as solubility, thermal behavior, and pH-responsiveness can be finely tuned.

Binary Copolymers: this compound could be copolymerized with a variety of vinyl monomers. For example:

With hydrophilic monomers (e.g., acrylic acid, N-isopropylacrylamide): This would enhance the water-solubility and introduce stimuli-responsive behavior (pH- and thermo-responsiveness). Copolymers with acrylic acid have been synthesized to create pH-sensitive hydrogels. mdpi.com

With hydrophobic monomers (e.g., styrene, methyl methacrylate): This would increase the hydrophobic character of the resulting copolymer, making it suitable for applications in coatings, adhesives, or as amphiphilic materials for self-assembly. Studies on the copolymerization of N-substituted acrylamides with methyl methacrylate (B99206) have been reported. researchgate.netresearchgate.net

Ternary Copolymers: Introducing a third monomer can provide even greater control over the final properties. For instance, a ternary copolymer of this compound, a hydrophilic monomer, and a hydrophobic monomer could lead to complex amphiphilic terpolymers with unique self-assembly behaviors in solution.

The composition of a copolymer and the distribution of monomer units along the chain are determined by the reactivity ratios of the comonomers (r1 and r2). The reactivity ratio is the ratio of the rate constant for a propagating radical adding its own type of monomer to the rate constant for it adding the other type of monomer. core.ac.uk

If r1 > 1 and r2 < 1: The copolymer will be enriched in monomer 1.

If r1 < 1 and r2 < 1: An azeotropic point exists, and the copolymer will tend towards an alternating structure.

If r1 ≈ r2 ≈ 1: The monomers are incorporated randomly at a rate proportional to their feed concentrations.

If r1 > 1 and r2 > 1: A tendency towards block copolymer formation will be observed.

While specific reactivity ratios for this compound are not available, they could be determined experimentally by copolymerizing it with a reference monomer (e.g., styrene) at various feed ratios and analyzing the copolymer composition at low conversion. Methods like the Fineman-Ross or Kelen-Tüdős methods can be used for this purpose. sapub.org The reactivity of N-phenylacrylamides is influenced by the substituents on the phenyl ring, which would affect the values of the reactivity ratios. nih.gov

Illustrative Reactivity Ratios for a Binary Copolymer System

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymer Type
This compoundStyrene0.41.20.48Random/Alternating tendency
This compoundMethyl Methacrylate0.60.80.48Random/Alternating tendency
Disclaimer: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental values.

The product of the reactivity ratios (r1 * r2) provides insight into the monomer sequence distribution. A value close to 1 suggests a random copolymer, while a value approaching 0 indicates a more alternating structure.

Gradient and Block Copolymer Synthesis

A detailed search of scientific databases and polymer chemistry literature yielded no specific examples or methods for the synthesis of gradient or block copolymers incorporating this compound. While controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are common methods for creating such copolymers researchgate.netwikipedia.org, no studies were found that apply these techniques to this particular monomer. The synthesis of block copolymers often involves the sequential polymerization of different monomers, but no literature detailing this process with this compound could be identified.

Post-Polymerization Modification and Polymer Analogous Reactions

No research articles or studies were found that describe the post-polymerization modification of polymers containing this compound. Post-polymerization modification is a versatile strategy for introducing functional groups onto a polymer backbone after its initial synthesis. The carboxylic acid and amide functionalities on the monomer suggest that a corresponding polymer could be a candidate for such reactions, but no specific examples have been reported in the literature.

Theoretical and Computational Investigations of 2 4 Prop 2 Enamido Phenyl Acetic Acid

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and conformational possibilities of 2-[4-(prop-2-enamido)phenyl]acetic acid.

DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations are fundamental for understanding the molecule's stable spatial arrangement. The selection of the functional and basis set is critical for the accuracy of these predictions, with various combinations being tested to best replicate experimental data where available.

Table 1: Selected Optimized Geometrical Parameters of this compound using DFT

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-C (phenyl)1.38 - 1.40
C-N (amide)1.36
C=O (amide)1.24
C=O (acid)1.22
O-H (acid)0.97
Bond Angles (°) C-N-H (amide)119.5
C-C-O (amide)121.8
C-C-O (acid)124.3
O-C-O (acid)123.1
Dihedral Angles (°) Phenyl-AmideVariable
Phenyl-Acetic AcidVariable

Note: The values presented are representative and may vary depending on the specific DFT functional and basis set used in the calculation.

The presence of rotatable single bonds in this compound gives rise to various possible conformations. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify the most stable, low-energy conformers. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles. The resulting energy landscape reveals the global minimum, corresponding to the most stable conformation, as well as local minima, representing other stable conformers. Understanding the energy differences between these conformers is crucial for predicting the molecule's predominant shape in different environments.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound govern its reactivity and potential interactions with other molecules. Computational methods provide a suite of descriptors to quantify these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecular framework highlights the regions most likely to be involved in electron transfer processes.

Table 2: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These energy values are illustrative and can change based on the computational level of theory.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and amide groups, and positive potential near the hydrogen atoms of the amide and carboxylic acid groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying charge transfer between orbitals, which can reveal the strength and nature of intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis can elucidate the delocalization of electron density between the phenyl ring, the amide group, and the acetic acid moiety, providing insights into the electronic communication within the molecule.

Predicted Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule in solution, which in turn influences its solubility, reactivity, and biological interactions. For this compound, the carboxylic acid group is the primary site of deprotonation.

While extensive experimental determination of the pKa for this specific compound is not widely documented, computational methods provide a reliable avenue for its estimation. A predicted pKa value for this compound is approximately 4.34 ± 0.10. guidechem.com This prediction is based on computational algorithms that analyze the molecule's structure and compare it to a database of known compounds.

The theoretical calculation of pKa for carboxylic acids is a well-established field in computational chemistry. These methods often employ Density Functional Theory (DFT) in conjunction with a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to simulate the aqueous environment. The calculation typically involves a thermodynamic cycle that evaluates the Gibbs free energy change of the deprotonation reaction in solution. The accuracy of these predictions can be high, often with a mean absolute error of less than one pKa unit.

For this compound, the pKa value is influenced by the electron-withdrawing nature of the acetamido group on the phenyl ring, which stabilizes the carboxylate anion and thus increases the acidity compared to unsubstituted phenylacetic acid.

Table 1: Predicted Acid Dissociation Constant (pKa)

Compound Predicted pKa

Reaction Mechanism Modeling for Synthesis and Polymerization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of the monomer and its subsequent polymerization.

The synthesis of this compound would likely involve the N-acylation of 4-aminophenylacetic acid with acryloyl chloride. This is a common method for forming amide bonds.

The N-acylation reaction proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of the acryloyl chloride. Computational methods, particularly DFT, can be used to model this reaction pathway and identify the transition state structure. The transition state is a high-energy, transient species that represents the energy barrier of the reaction.

By calculating the geometry and energy of the reactants, transition state, and products, the activation energy of the reaction can be determined. This provides insight into the reaction kinetics. For the N-acylation of amines, the reaction is generally facile, but computational analysis can reveal the precise electronic and steric factors that influence the reaction rate. While specific transition state analysis for the synthesis of this compound is not available in the literature, studies on similar acylation reactions provide a framework for such an investigation. bath.ac.ukresearchgate.netnih.govrsc.org

Initiation: This step involves the generation of free radicals and their addition to the vinyl group of the monomer.

Propagation: This is the chain-growth step where the monomer radical adds to another monomer molecule, extending the polymer chain. Computational studies on the free-radical polymerization of vinyl monomers, such as acrylamide (B121943) derivatives, have shown that the activation energy for propagation is a key factor in determining the polymerization rate. mdpi.comresearchgate.netresearchgate.net The energetics of this step can be modeled by calculating the potential energy surface for the addition of a radical to the monomer.

Table 2: Conceptual Energetics of Polymerization

Polymerization Step Description Key Energetic Parameter
Initiation Formation of initial monomer radical Activation energy of radical addition
Propagation Growth of the polymer chain Activation energy of propagation

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide detailed insights into the behavior of the monomer in solution and the dynamics of the resulting polymer chain.

Once polymerized, the resulting poly(this compound) chain can be studied using MD simulations. These simulations can reveal information about the polymer's structure, flexibility, and interactions with its environment.

For a polymer with a phenylacetic acid side chain, the dynamics would be influenced by the interactions between these side chains, as well as their interactions with the solvent. MD simulations of polymers with aromatic side groups have been used to study properties such as the radius of gyration, end-to-end distance, and local segmental motion. rsc.org These simulations can also provide insights into the material's bulk properties, such as its glass transition temperature and mechanical strength. While specific MD simulations for poly(this compound) are not yet reported, the methodologies are well-established for similar polymer systems. nih.govyoutube.com

Binding Interactions with Inorganic Substrates

The study of how this compound interacts with inorganic substrates is crucial for applications such as surface functionalization, nanoparticle stabilization, and the development of organic-inorganic hybrid materials. Density Functional Theory (DFT) is a primary computational tool for investigating these interactions.

A typical theoretical study would involve modeling the this compound molecule and a representative surface of an inorganic material (e.g., silica (B1680970) (SiO₂), titania (TiO₂), or gold (Au)). The calculations would aim to determine the most stable adsorption geometries and the corresponding binding energies. Key aspects to be investigated would include:

Adsorption Sites: Identifying the specific atoms on the inorganic surface that preferentially interact with the functional groups of the organic molecule (the carboxylic acid, the amide group, or the phenyl ring).

Binding Energy: Calculating the strength of the interaction, which indicates the stability of the bond between the molecule and the substrate.

Nature of the Interaction: Analyzing the electron density distribution to characterize the binding as physisorption (weak, van der Waals forces) or chemisorption (stronger, covalent-like bonding).

Conformational Changes: Determining how the geometry of the this compound molecule changes upon adsorption to the surface.

The results of such an investigation could be summarized in a data table, as illustrated hypothetically below.

Table 1: Hypothetical DFT Calculation Results for the Adsorption of this compound on a Titania (TiO₂) Surface.

Adsorption Site on TiO₂Interacting Group of MoleculeBinding Energy (eV)Key Interatomic Distance (Å)
Ti (5-coordinate)Carboxylate Oxygen 1-2.52.1
Ti (5-coordinate)Carboxylate Oxygen 2-2.32.2
Surface OxygenAmide Hydrogen-0.81.9
Ti (5-coordinate)Amide Oxygen-1.22.4

Note: The data in this table is hypothetical and serves as an example of how research findings would be presented. No experimental or theoretical data for this specific interaction was found in the public domain.

Spectroscopic Property Predictions from Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By calculating the vibrational frequencies and electronic transitions, researchers can gain a deeper understanding of experimental spectra or even predict spectra for uncharacterized compounds. For this compound, DFT and Time-Dependent DFT (TD-DFT) would be the methods of choice.

The primary spectroscopic properties that would be predicted include:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions and relative intensities of peaks in the IR and Raman spectra. This is invaluable for identifying the characteristic vibrational modes associated with the compound's functional groups (e.g., C=O stretch of the carboxylic acid and amide, N-H bend, C=C stretch of the vinyl group).

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions, when compared to experimental data, can help in the definitive assignment of all signals in the NMR spectrum, confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectrum: TD-DFT calculations can predict the electronic transitions of the molecule, which correspond to the absorption peaks in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

A summary of predicted spectroscopic data could be presented as follows:

Table 2: Hypothetical Predicted Spectroscopic Data for this compound.

Spectroscopic TechniquePredicted ParameterValueAssignment
IR SpectroscopyVibrational Frequency (cm⁻¹)~1720C=O stretch (Carboxylic Acid)
IR SpectroscopyVibrational Frequency (cm⁻¹)~1660C=O stretch (Amide I)
IR SpectroscopyVibrational Frequency (cm⁻¹)~3300N-H stretch (Amide)
¹³C NMRChemical Shift (ppm)~175C=O (Carboxylic Acid)
¹³C NMRChemical Shift (ppm)~168C=O (Amide)
¹H NMRChemical Shift (ppm)~10-12-COOH
UV-Vis Spectroscopyλ_max (nm)~280π → π* transition

Note: The data in this table is hypothetical and based on typical values for similar functional groups. It serves as an illustrative example.

Advanced Materials Research Leveraging 2 4 Prop 2 Enamido Phenyl Acetic Acid Non Biological/non Clinical

Design and Synthesis of Responsive Polymer Systems

The synthesis of responsive polymer systems from 2-[4-(prop-2-enamido)phenyl]acetic acid would likely involve free radical polymerization, a common and versatile method for polymerizing vinyl monomers. By copolymerizing this monomer with other functional monomers, a wide array of responsive behaviors can be engineered into the final polymer.

pH-Responsive Polymeric Materials

Polymers that exhibit a response to changes in pH are of great interest for a variety of applications. The carboxylic acid group in this compound is the key to its pH-responsive behavior. researchgate.netnih.gov At low pH, the carboxylic acid groups are protonated and neutral, leading to a more collapsed polymer structure. As the pH increases, these groups deprotonate to form carboxylate anions, resulting in electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve.

Copolymerization of this compound with neutral, hydrophilic monomers could result in hydrogels that swell significantly at a specific pH, a property that is highly desirable for applications such as sensors and controlled release systems. nih.gov The pH at which this transition occurs, known as the pKa of the polymer, can be tuned by adjusting the ratio of the comonomers.

Table 1: Hypothetical Swelling Ratios of a Poly(this compound) Hydrogel at Different pH Values

pHSwelling Ratio (%)
2.0150
4.0250
6.0800
7.41200
9.01250

This table illustrates the expected trend in swelling behavior for a hydrogel based on this compound, showing a significant increase in swelling as the pH surpasses the pKa of the carboxylic acid groups.

Thermoresponsive Polymeric Materials

Thermoresponsive polymers undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). nih.gov To create a thermoresponsive polymer from this compound, it could be copolymerized with a thermoresponsive monomer such as N-isopropylacrylamide (NIPAAm). rsc.org The resulting copolymer would exhibit both pH and thermo-responsive behavior.

The incorporation of the hydrophilic this compound monomer would likely increase the LCST of the PNIPAAm-based copolymer. At temperatures below the LCST and at a pH above its pKa, the polymer would be soluble in water. However, upon heating above the LCST, the polymer would undergo a phase transition and become insoluble. This dual-responsive behavior is highly sought after for creating "smart" hydrogels and coatings. nih.gov

Light-Responsive Polymeric Materials

Light-responsive polymers can be designed by incorporating photo-responsive moieties into the polymer structure. While this compound itself is not photo-responsive, it could be copolymerized with monomers containing photo-cleavable or photo-isomerizable groups, such as those with azobenzene (B91143) or spiropyran units.

The resulting copolymer would have the potential to respond to light stimuli in addition to pH. For instance, irradiation with a specific wavelength of light could trigger a change in the polymer's conformation or solubility, leading to applications in areas like photo-patterning and remotely controlled systems.

Applications in Hydrogels and Smart Materials

The unique combination of a polymerizable group and a functional carboxylic acid makes this compound an excellent candidate for the fabrication of hydrogels and other smart materials. nih.govnih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and their properties can be tailored by controlling the crosslinking density and the chemical nature of the polymer chains.

Hydrogels prepared from this compound or its copolymers could be designed to be highly sensitive to their environment. For example, a pH-responsive hydrogel could be used as a sensor that changes its volume or optical properties in response to a change in pH. nih.gov Furthermore, by incorporating other responsive elements, multi-stimuli-responsive hydrogels could be developed for more complex applications.

Development of Polymeric Adsorbents for Environmental Remediation

Polymeric adsorbents are widely used for the removal of pollutants, such as heavy metal ions and organic dyes, from wastewater. mdpi.com The carboxylic acid groups in poly(this compound) can act as binding sites for heavy metal ions through chelation. This makes it a potentially effective adsorbent for environmental remediation.

The adsorption capacity of a polymer based on this monomer could be optimized by controlling the polymer's morphology, such as creating a porous structure to maximize the surface area available for binding. rsc.org The pH of the solution would also play a crucial role, as the deprotonated carboxylate groups would have a stronger affinity for positively charged metal ions.

Sorption Kinetics and Isotherms

To evaluate the efficiency of a poly(this compound)-based adsorbent, its sorption kinetics and isotherms would need to be studied. Sorption kinetics describes the rate at which the adsorbent removes the pollutant from the solution, while the sorption isotherm provides information about the maximum adsorption capacity at equilibrium.

Common kinetic models, such as the pseudo-first-order and pseudo-second-order models, could be used to analyze the kinetic data. sigmaaldrich.com The pseudo-second-order model often provides a good fit for chemisorption processes, which would be expected for the binding of heavy metals to the carboxylic acid groups of the polymer.

The adsorption isotherm data could be fitted to models like the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. sigmaaldrich.commcmaster.ca

Table 2: Hypothetical Adsorption Isotherm Parameters for Heavy Metal Removal by a Poly(this compound) Adsorbent

Heavy Metal IonLangmuir qmax (mg/g)Langmuir KL (L/mg)Freundlich KF ((mg/g)(L/mg)1/n)Freundlich n
Pb(II)1500.2525.02.8
Cu(II)1200.1818.52.5
Cd(II)1000.1212.32.2

This table presents hypothetical parameters for the Langmuir and Freundlich isotherm models for the adsorption of different heavy metal ions. The qmax value from the Langmuir model indicates the maximum adsorption capacity, while the Freundlich parameters provide insights into the adsorption intensity and surface heterogeneity.

Material Reusability and Regeneration

Polymers synthesized from this compound hold significant promise for the development of reusable and regenerable materials, primarily due to the inherent properties of the polyacrylamide backbone and the presence of carboxylic acid functional groups. The reusability of such materials is a critical factor in advanced applications, contributing to cost-effectiveness and sustainability.

Hydrogels derived from acrylamide-based monomers are particularly noted for their potential for repeated use. For instance, composite hydrogels of carboxymethyl cellulose (B213188) and polyacrylamide have demonstrated the ability to be compressed numerous times, returning to their original shape after the load is removed. nih.gov The performance of such materials can be evaluated through cyclic compressive tests. In one study, a porous polyacrylamide gel exhibited only a 5% to 10% reduction in its compressive modulus after 100 compression cycles. mdpi.com The ability to undergo repeated swelling and shrinking cycles is another key indicator of the reusability of hydrogel materials. mdpi.com

Furthermore, functionalized polyacrylamide polymers have been shown to possess good reusability in adsorption applications. A novel polyamide-functionalized polyacrylamide polymer, for example, has been noted for its potential in the repeated removal of specific ions from aqueous solutions. mdpi.com This suggests that a polymer based on this compound could be regenerated after use in applications like ion sorption, allowing for multiple cycles of operation.

The regeneration of these materials would likely involve processes that reverse the adsorption or binding of captured species. For materials used in ion exchange, this could be achieved by altering the pH to protonate the carboxylic acid groups, thereby releasing bound cations. This capacity for regeneration and reuse is a key advantage for materials intended for long-term or cyclical applications in non-biological fields.

Functional Materials for Sensing and Catalysis (excluding biological sensing)

The unique molecular structure of this compound, combining a polymerizable acrylamide (B121943) group with a functional carboxylic acid moiety, makes it a prime candidate for the creation of advanced functional materials for non-biological sensing and catalysis.

Sensing Applications:

Polymers and nanoparticles derived from monomers containing carboxylic acid groups are known to be responsive to changes in their chemical environment, particularly pH. This responsiveness can be harnessed for sensing applications. For example, nanoparticles made from poly(methacrylic acid-co-acrylamide) exhibit changes in their surface charge depending on the pH, a property that can be used for ion sensing. nih.gov Similarly, composite materials based on polyacrylamide and acrylic acid have been investigated for their ability to adsorb various metal ions, indicating their potential as materials for detecting or sequestering specific ions from solutions. researchgate.net A polymer synthesized from this compound would possess similar pH-responsive carboxylic acid groups, making it suitable for the development of sensors for ions or other chemical species in non-biological contexts.

Catalytic Applications:

Polyacrylamide-based materials have been widely explored as supports for catalytic systems. researchgate.net The polymer matrix can serve to stabilize and disperse catalytic nanoparticles, enhancing their activity and preventing aggregation. For instance, palladium nanoparticles embedded in polyacrylamide-based microgels have been effectively used as catalysts in organic reactions like Suzuki-Miyaura cross-coupling. researchgate.net

A particularly relevant application is the use of polymers with carboxylic acid groups to first capture metal ions and then convert them into catalytic nanoparticles in situ. Composite hydrogels of carboxymethyl cellulose and polyacrylamide have been used to adsorb copper (II) ions, which are then reduced to form copper nanoparticles within the hydrogel. This resulting material demonstrates high efficiency as a catalyst in chemical reactions, such as the reduction of 4-nitrophenol. nih.gov This dual functionality of adsorption followed by catalysis highlights a promising avenue for materials derived from this compound, which could be used to create bespoke catalytic systems for various chemical transformations. Additionally, the degradation of polyacrylamide itself can be catalyzed, which is relevant for end-of-life considerations of such materials. francis-press.comresearchgate.net

Integration into Composite Materials and Nanostructures

The polymerization of this compound can lead to the formation of novel composite materials and nanostructures with tailored properties for a range of advanced, non-biological applications.

Composite Materials:

The incorporation of polymers based on acrylamide and acrylic acid into composite materials is a well-established strategy for enhancing material properties. By combining the polymer with other materials, it is possible to create composites with synergistic characteristics. Examples of such composites include:

Hydrogel Composites: Polyacrylamide can be combined with materials like powdered activated carbon to create hydrogel composites with a high affinity for certain contaminants in aqueous systems. nih.gov The presence of carboxylic acid groups, as would be provided by this compound, can further enhance the adsorption capabilities of such composites.

Polymer Blends: Blending with other polymers, such as carboxymethyl cellulose, can improve the mechanical properties and reusability of the resulting material. nih.govmdpi.com

Inorganic Composites: Polyacrylamide-acrylic acid copolymers have been used to create composite materials with inorganic components like silicate (B1173343) and magnetite. researchgate.netnih.gov These composites can exhibit unique properties, such as enhanced ion-exchange capacity or magnetic responsiveness, making them suitable for applications in separation technologies or as smart materials. researchgate.netnih.gov

Nanostructures:

The synthesis of nanostructured materials, such as nanogels and nanoparticles, from acrylamide-based monomers is an area of active research. nih.govnih.govresearchgate.net These nanostructures offer a high surface-area-to-volume ratio, which can be advantageous in applications like catalysis and sensing.

Techniques such as inverse emulsion polymerization and radiation-induced cross-linking have been successfully employed to create nano-sized gels and particles from monomers like acrylamide and acrylic acid. nih.govnih.gov The resulting nanogels can be designed to have specific morphologies and functionalities. nih.gov A monomer like this compound could be readily integrated into such synthetic schemes to produce functional nanostructures with pendant carboxylic acid groups, enabling their use in targeted non-biological applications.

Interactive Data Table: Properties of Related Composite Materials

Composite MaterialKey ComponentsEnhanced PropertiesPotential Applications (Non-Biological)
Polyacrylamide/Carboxymethyl Cellulose Hydrogel nih.govmdpi.comPolyacrylamide, Carboxymethyl CelluloseMechanical strength, Reusability, Ion adsorptionReusable sorbents, Catalyst supports
Polyacrylamide/Powdered Activated Carbon Composite nih.govPolyacrylamide, Powdered Activated CarbonAdsorption of organic moleculesWater purification
Poly(acrylic acid-co-acrylamide)/Magnetite Composite nih.govPoly(acrylic acid-co-acrylamide), MagnetiteMagnetic responsiveness, pH sensitivitySmart materials, Separation technologies
Polyacrylamide Acrylic Acid/Silicate Composite researchgate.netPolyacrylamide, Acrylic Acid, Magneso-silicateIon-exchange capacity, Chemical stabilitySelective ion removal

Analytical and Spectroscopic Characterization in Research of 2 4 Prop 2 Enamido Phenyl Acetic Acid and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation and Mechanistic Studies

Vibrational spectroscopy, which encompasses Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and their environment, making them excellent for identifying functional groups and confirming molecular structure. Both FT-IR and FT-Raman are complementary techniques; while FT-IR measures the absorption of infrared radiation, FT-Raman measures the inelastic scattering of laser light. thermofisher.com

FT-IR spectroscopy is a fundamental technique for the characterization of 2-[4-(prop-2-enamido)phenyl]acetic acid. The infrared spectrum reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The analysis of these bands provides direct evidence for the successful synthesis and purity of the compound.

Key functional groups and their expected vibrational frequencies include the carboxylic acid group, the secondary amide linkage, the vinyl group, and the substituted benzene (B151609) ring. For instance, the O-H stretch of the carboxylic acid typically appears as a broad band in the region of 3300-2500 cm⁻¹, while the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The amide group exhibits several characteristic bands: the N-H stretch is observed around 3300 cm⁻¹, and the amide I band (primarily C=O stretch) and amide II band (N-H bending and C-N stretching) appear in the regions of 1630-1680 cm⁻¹ and 1510-1570 cm⁻¹, respectively. nih.gov The presence of the prop-2-enamido group is further confirmed by the C=C stretching vibration of the vinyl group, typically found around 1620-1640 cm⁻¹. scialert.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)
C=O Stretch1700-1725
AmideN-H Stretch~3300
C=O Stretch (Amide I)1630-1680
N-H Bend, C-N Stretch (Amide II)1510-1570
VinylC=C Stretch1620-1640
=C-H Stretch3010-3100
Aromatic RingC-H Stretch3000-3100
C=C Stretch1450-1600
Methylene (B1212753)C-H Stretch2850-2960

Note: The values presented are typical ranges and can be influenced by the specific chemical environment within the molecule.

Complementing FT-IR, FT-Raman spectroscopy provides valuable information, particularly for non-polar bonds and symmetric vibrations which may be weak or absent in the IR spectrum. thermofisher.com For this compound, the C=C stretching vibration of the vinyl group and the aromatic ring are expected to show strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds within the phenyl ring would also be prominent. In contrast, the O-H and N-H stretching vibrations are typically weaker in Raman spectra. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, proximity, and coupling of atoms.

¹H NMR spectroscopy of this compound provides a detailed map of the proton environments in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are used to assign the protons to their respective positions.

The protons of the phenyl ring in a para-substituted pattern typically appear as two doublets in the aromatic region (δ 7.0-8.0 ppm). The methylene protons (-CH₂-) of the acetic acid moiety would present as a singlet around δ 3.6 ppm. rsc.org The vinyl protons of the prop-2-enamido group are expected to show a complex multiplet pattern due to geminal and vicinal coupling, typically in the range of δ 5.5-6.5 ppm. The amide proton (-NH-) would appear as a singlet, often in the downfield region (δ 8.0-9.0 ppm), and its chemical shift can be solvent-dependent. The carboxylic acid proton (-COOH) is also a singlet and can be found at a very downfield chemical shift (δ 10-13 ppm), and its signal may be broad. hmdb.cabmrb.io

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₄)7.0-8.0Two Doublets
Methylene (CH₂)~3.6Singlet
Vinyl (=CH₂)5.5-6.5Multiplet
Vinyl (=CH-)5.5-6.5Multiplet
Amide (NH)8.0-9.0Singlet
Carboxylic Acid (COOH)10-13Singlet (broad)

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically around δ 170-180 ppm. The amide carbonyl carbon will also be in the downfield region, around δ 165-170 ppm. The carbons of the aromatic ring will appear in the range of δ 110-150 ppm. The methylene carbon of the acetic acid group is expected around δ 40-45 ppm. The vinyl carbons will have signals in the region of δ 120-140 ppm. rsc.orghmdb.ca

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)170-180
Amide (C=O)165-170
Aromatic (C)110-150
Vinyl (C=C)120-140
Methylene (CH₂)40-45

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary based on the solvent.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or derivatives, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity within the vinyl group and to assign the coupling partners in the aromatic ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is instrumental in definitively assigning the signals of the methylene and vinyl carbons by linking them to their known proton signals. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbons and the substituted aromatic carbons, by observing their long-range couplings to nearby protons.

The collective data from these spectroscopic methods provides a comprehensive and definitive structural confirmation of this compound and its derivatives, which is a prerequisite for any further investigation or application of these compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. For this compound, with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of approximately 205.21 g/mol , both high-resolution and standard ionization techniques are critical.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. chromatographyonline.com This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS is used to measure the exact mass of the molecular ion, typically the protonated molecule [M+H]⁺, with a high degree of accuracy (usually within 5 ppm). This allows for the unambiguous confirmation of its elemental composition against other potential impurities or byproducts. An untargeted LC-HRMS method can be developed for both identification and semi-quantitative analysis. nih.gov

Ion SpeciesMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₁H₁₂NO₃⁺206.0817
[M+Na]⁺C₁₁H₁₁NNaO₃⁺228.0637

This table presents the calculated exact masses for the protonated and sodiated adducts of this compound, which are commonly observed in HRMS analysis.

Electron Spray Ionization (ESI)

Electron Spray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight determination. researchgate.net By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to provide structural information.

In a typical ESI-MS/MS experiment, the [M+H]⁺ ion (m/z 206.1) would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern can be predicted based on the structure of the molecule and known fragmentation behaviors of similar compounds, such as aromatic amides and N-substituted amino acids. nih.govsigmaaldrich.com

Proposed ESI-MS/MS Fragmentation of this compound:

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Structure of Fragment
206.1188.1H₂O (18.0)Ion resulting from loss of water from the carboxylic acid group.
206.1161.1COOH (45.0)Ion resulting from decarboxylation.
206.1134.1C₃H₃NO (69.0)Ion corresponding to the 4-(aminomethyl)phenylacetic acid fragment after cleavage of the amide bond.
206.177.1C₇H₆NO₂ (136.0)Phenyl cation, a common fragment in aromatic compounds. sigmaaldrich.com
206.155.1C₈H₈NO₃ (163.0)Acryloyl cation (CH₂=CH-C≡O⁺).

This table outlines a proposed fragmentation pathway for this compound under ESI-MS/MS conditions, based on common fragmentation patterns of related chemical structures. The fragments provide confirmatory evidence for the different functional groups present in the molecule.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for effective reaction monitoring and final purity assessment.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. nih.govresearchgate.net For the synthesis of this compound from 4-aminophenylacetic acid and an acryloyl source, TLC can effectively distinguish the product from the more polar starting amine. A silica (B1680970) gel plate is typically used as the stationary phase. The addition of a small amount of acid, like acetic acid, to the mobile phase can help produce compact spots for carboxylic acids by suppressing the ionization of the carboxyl group. mdpi.com

Hypothetical TLC Data for Synthesis of this compound:

CompoundExpected Rf ValueComments
4-Aminophenylacetic Acid (Starting Material)LowHighly polar due to the free amino and carboxylic acid groups.
This compound (Product)MediumLess polar than the starting material due to the conversion of the amine to an amide.
Acryloyl Chloride (Starting Material)HighNon-polar, will travel quickly up the plate. Likely to react with silica or moisture.

This table provides hypothetical Retardation factor (Rf) values for compounds involved in the synthesis on a silica gel TLC plate using a moderately polar eluent system (e.g., Dichloromethane:Methanol (B129727):Acetic Acid 96:3:1). Visualization would typically be under UV light (254 nm) due to the aromatic rings. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of the purity of this compound. nih.gov Due to the compound's polarity and aromatic nature, a reversed-phase HPLC (RP-HPLC) method is most suitable. nih.govnih.gov In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The retention of the compound can be finely tuned by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier to ensure sharp peak shapes for the carboxylic acid. mdpi.com

Proposed HPLC Method Parameters:

ParameterCondition
Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm nih.gov
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 75:25 (A:B) isocratic, or a gradient for separating impurities
Flow Rate 1.0 mL/min nih.gov
Column Temperature 35 °C nih.gov
Detection UV at 215 nm or 254 nm nih.gov
Injection Volume 5 µL

This table outlines a proposed set of starting parameters for developing an HPLC method for the purity analysis of this compound, based on established methods for similar aromatic acids.

Thermal Analysis of Polymeric Materials

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and phase transitions of polymeric materials derived from this compound, herein referred to as poly(this compound). mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and thermal stability. For a polymer like poly(this compound), one would expect a multi-stage degradation process. The stability of polyacrylamides can be influenced by the nature of their side chains. medsci.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions like the glass transition temperature (Tg). The Tg is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For copolymers containing N-acryloyl amino acid units, gelation and transition temperatures are key characteristics. nih.gov

Expected Thermal Properties of poly(this compound):

AnalysisExpected Thermal EventApproximate Temperature Range (°C)Comments
TGA Initial Mass Loss< 120Loss of adsorbed water.
Side-Chain Decomposition200 - 350Decarboxylation and degradation of the prop-2-enamido group.
Polymer Backbone Degradation> 350Scission of the main polymer chain.
DSC Glass Transition (Tg)150 - 200Expected Tg for a polyacrylamide with a bulky, rigid aromatic side group. The exact value depends on molecular weight and polymer structure.

This table summarizes the anticipated thermal behavior of poly(this compound) based on the known properties of structurally related polyacrylamides and polymers with aromatic side chains. These values serve as an estimation in the absence of direct experimental data.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to determine the thermal stability and decomposition profile of materials. By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, researchers can identify the temperatures at which degradation processes occur.

In the context of polymers derived from "this compound," TGA provides critical data on their thermal robustness. For instance, studies on related polyacrylamide-based hydrogels have demonstrated how the incorporation of different monomers and crosslinking agents affects their decomposition temperatures. doi.org Generally, TGA thermograms of such polymers exhibit distinct weight loss steps corresponding to the loss of absorbed water, followed by the degradation of the polymer backbone at higher temperatures. The onset temperature of decomposition is a key parameter obtained from TGA, indicating the upper limit of the material's thermal stability. For many polymers, significant weight loss, indicating decomposition, is often observed at temperatures exceeding 400°C under an inert atmosphere. researchgate.net

Table 1: Representative TGA Data for Functional Polymers

MaterialOnset Decomposition Temperature (°C)Major Weight Loss Region (°C)
Polymer A~250300-450
Polymer B~280320-480

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is instrumental in identifying key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

For amorphous or semi-crystalline polymers, the glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow curve. In the case of polymers synthesized from "this compound," the Tg would be influenced by the rigidity of the phenylacetic acid moiety and the flexibility of the polyacrylamide backbone. For copolymers, the presence of a single Tg is often indicative of good miscibility between the constituent polymers. doi.org

Table 2: Illustrative DSC Data for Amorphous Polymers

Polymer SystemGlass Transition Temperature (Tg) (°C)
Homopolymer X~150
Copolymer XY (50:50)~135

Note: This table contains hypothetical data to illustrate the type of information obtained from DSC analysis, as specific data for poly(this compound) is not publicly documented.

Rheological Characterization of Polymeric Solutions or Gels

The study of the flow and deformation of matter, known as rheology, is essential for characterizing the behavior of polymeric solutions and gels derived from "this compound." Rheological measurements provide insights into the viscoelastic properties of these materials, which are critical for applications where mechanical behavior is important.

Oscillatory rheology is commonly employed to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a stable gel structure, G' is typically greater than G'' and remains relatively constant over a range of frequencies. doi.org The mechanical stability and strength of a hydrogel can be inferred from the magnitude of G'. rsc.org

The rheological properties of hydrogels are highly dependent on factors such as polymer concentration, crosslinking density, pH, and temperature. For instance, pH-sensitive hydrogels, which could be formed from "this compound" due to its carboxylic acid group, would exhibit significant changes in their rheological behavior in response to pH variations. doi.org

Table 3: Typical Rheological Parameters for Hydrogels

Hydrogel CompositionStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
Low Polymer Concentration100 - 50010 - 50
High Polymer Concentration1000 - 5000100 - 500

Note: This table provides representative ranges for rheological parameters of hydrogels to demonstrate the nature of the data. Specific values for hydrogels of poly(this compound) are not available in published research.

Future Research Directions and Perspectives on 2 4 Prop 2 Enamido Phenyl Acetic Acid

Development of New Functional Derivatives

The inherent functionality of 2-[4-(prop-2-enamido)phenyl]acetic acid provides a versatile platform for the synthesis of a wide range of new derivatives with tailored properties. Future work could focus on modifications of both the carboxylic acid group and the phenyl ring.

Table 1: Potential Functional Derivatives of this compound and their Research Focus

Derivative ClassModification SitePotential FunctionalityResearch Focus
Esters and AmidesCarboxylic AcidAltered solubility, introduction of new functional groups (e.g., stimuli-responsive moieties, bioactive molecules)Synthesis of prodrugs, development of functional inks and coatings, creation of responsive materials.
Substituted Phenyl RingPhenyl RingTuning of electronic properties, introduction of crosslinking sites, attachment of fluorescent tagsDevelopment of materials for electronic applications, creation of advanced hydrogels, synthesis of materials for sensing and imaging.

For example, esterification or amidation of the carboxylic acid group can be used to introduce other functional moieties, such as stimuli-responsive groups that can change their properties in response to external triggers like pH or temperature. researchgate.net Furthermore, electrophilic aromatic substitution reactions on the phenyl ring could be employed to introduce additional functional groups, further expanding the chemical space of accessible derivatives.

Advanced Polymer Architectures and Responsive Systems

The prop-2-enamido group in this compound makes it an ideal monomer for the synthesis of a variety of advanced polymer architectures. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), will be instrumental in creating well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgnih.govacs.orgcmu.eduacs.orgspecificpolymers.comacs.orgmdpi.comacs.orgcore.ac.ukcmu.eduwikipedia.org

Future research is expected to focus on the synthesis of:

Block Copolymers: By sequentially polymerizing this compound with other monomers, block copolymers with distinct segments can be created. These materials can self-assemble into various nanostructures, making them suitable for applications in drug delivery and nanotechnology.

Graft Copolymers: Grafting polymers onto a backbone of poly(this compound) can lead to materials with unique combinations of properties, such as improved mechanical strength and stimuli-responsiveness. acs.org

Hydrogels: The carboxylic acid groups can act as crosslinking sites to form hydrogels. nih.govmdpi.comnih.govacs.orgacs.org These hydrogels can exhibit "smart" behavior, swelling or shrinking in response to changes in pH or ionic strength, making them promising for applications in sensors, actuators, and controlled release systems. mdpi.comnih.govmdpi.commdpi.comsemanticscholar.orghhu.de

Deeper Theoretical Insights into Reactivity and Material Properties

Computational chemistry and molecular modeling will play a crucial role in accelerating the development of materials based on this compound. Density Functional Theory (DFT) calculations can be used to predict the reactivity of the monomer and its derivatives, providing valuable insights for the design of new synthetic pathways and polymerization strategies. niscair.res.inniscpr.res.in Molecular dynamics simulations can be employed to study the conformational behavior of polymers and their interactions with other molecules, aiding in the design of materials with specific properties, such as drug-eluting coatings or selective membranes. These theoretical studies can help to rationalize experimental observations and guide the design of new experiments, ultimately leading to a more efficient and targeted approach to materials discovery.

Novel Applications in Material Science and Chemical Engineering

The unique properties of polymers derived from this compound are expected to lead to a wide range of novel applications in material science and chemical engineering.

Table 2: Potential Applications of Polymers Derived from this compound

Application AreaRelevant Polymer PropertyPotential Use
Biomedical Engineering Biocompatibility, stimuli-responsiveness, functional groups for bioconjugationDrug delivery systems, tissue engineering scaffolds, biosensors.
Water Treatment pH-responsive swelling, ability to chelate metal ionsSmart membranes for water purification, adsorbents for heavy metal removal.
Coatings and Adhesives Adhesion to various substrates, crosslinking capabilitiesFunctional coatings with anti-fouling or self-healing properties, stimuli-responsive adhesives.
Electronics Tunable electronic properties through derivatizationComponents for organic electronic devices, such as sensors and transistors.

The ability to tailor the properties of these polymers through the incorporation of different functional groups and the control over polymer architecture will be key to realizing these applications.

Sustainable and Green Chemical Processes for Synthesis and Application

In line with the principles of green chemistry, future research will emphasize the development of sustainable processes for the synthesis and application of this compound and its derivatives. researchgate.netresolvemass.caneuroquantology.comijcrt.orgmdpi.com This includes the use of renewable feedstocks, the development of catalytic reactions that minimize waste, and the use of environmentally benign solvents such as water or supercritical CO2. rsc.orgnih.govdst.gov.insemanticscholar.orgacs.orgresearchgate.netsemanticscholar.orggoogle.com Furthermore, the design of biodegradable polymers derived from this compound will be a major focus, aiming to address the environmental challenges associated with plastic waste. The lifecycle assessment of these new materials will be crucial to ensure that they offer a truly sustainable alternative to existing materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(prop-2-enamido)phenyl]acetic acid, and how can purity be validated?

  • Methodology : Start with a Friedel-Crafts acylation or amidation of 4-aminophenylacetic acid derivatives, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and confirm structural integrity via 1H^1H-NMR (DMSO-d6, 400 MHz) and FT-IR (amide I band at ~1650 cm1^{-1}) .

Q. Which analytical techniques are critical for characterizing this compound’s stability in aqueous buffers?

  • Methodology : Conduct accelerated stability studies at pH 3, 7, and 9 (37°C for 14 days). Monitor degradation using UPLC-MS (ESI+ mode) and quantify hydrolytic byproducts. Compare results with control samples stored at -20°C. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Q. What safety protocols should be prioritized during handling?

  • Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and conduct experiments in a fume hood. Implement engineering controls (e.g., local exhaust ventilation) and monitor airborne particulates via NIOSH-compliant air sampling. Decontaminate spills with 5% sodium bicarbonate solution .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what variables most significantly impact reproducibility?

  • Methodology : Perform a Design of Experiments (DoE) to test variables: catalyst type (e.g., HATU vs. EDCI), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs). Analyze outcomes via ANOVA and Response Surface Methodology (RSM). Use in-situ FT-IR to track reaction progress and minimize batch variability .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology : Replicate assays (e.g., DPPH radical scavenging, ROS detection) under standardized conditions (pH 7.4, 37°C). Control for trace metal ions (e.g., Fe2+^{2+}) and dissolved oxygen. Use LC-MS to verify compound integrity post-assay. Cross-validate findings with orthogonal assays (e.g., catalase activity measurement) .

Q. What computational strategies predict interactions between this compound and target enzymes (e.g., COX-2)?

  • Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of COX-2 (PDB ID: 5KIR). Validate binding poses via MD simulations (GROMACS, 100 ns). Calculate binding free energies using MM-PBSA. Correlate in silico results with in vitro enzyme inhibition assays (IC50_{50} determination) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence metabolic stability in hepatic microsomes?

  • Methodology : Synthesize derivatives with electron-withdrawing/donating groups. Incubate with human liver microsomes (1 mg/mL, NADPH regeneration system). Quantify parent compound depletion via LC-MS/MS. Identify metabolic soft spots using high-resolution mass spectrometry (HRMS) and CYP isoform-specific inhibitors .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference experimental conditions (e.g., solvent, temperature) across studies. Use Bland-Altman plots to assess inter-lab variability .
  • Ethical Compliance : Ensure all biological testing complies with institutional review board (IRB) protocols. Document non-FDA status explicitly in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.